molecular formula C11H7F2NO3S B13612381 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid

2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid

Katalognummer: B13612381
Molekulargewicht: 271.24 g/mol
InChI-Schlüssel: IJKYKXRHUVYQCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents . This compound is characterized by the presence of a thiazole ring substituted with a difluorophenoxy group and a carboxylic acid functional group.

Vorbereitungsmethoden

The synthesis of 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and thiazole derivatives.

    Reaction Conditions: The key step involves the formation of the thiazole ring through a cyclization reaction

    Industrial Production: Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity. .

Analyse Chemischer Reaktionen

2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products

Wirkmechanismus

The mechanism of action of 2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in various biological processes.

    Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.

Vergleich Mit ähnlichen Verbindungen

2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid can be compared with other similar compounds to highlight its uniqueness:

Eigenschaften

Molekularformel

C11H7F2NO3S

Molekulargewicht

271.24 g/mol

IUPAC-Name

2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H7F2NO3S/c12-7-2-1-6(3-8(7)13)17-4-10-14-9(5-18-10)11(15)16/h1-3,5H,4H2,(H,15,16)

InChI-Schlüssel

IJKYKXRHUVYQCY-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1OCC2=NC(=CS2)C(=O)O)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.